

1-isopropyl-1H-imidazole-4-carboxylic acid spectroscopic data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-isopropyl-1H-imidazole-4-carboxylic acid

Cat. No.: B3030547

[Get Quote](#)

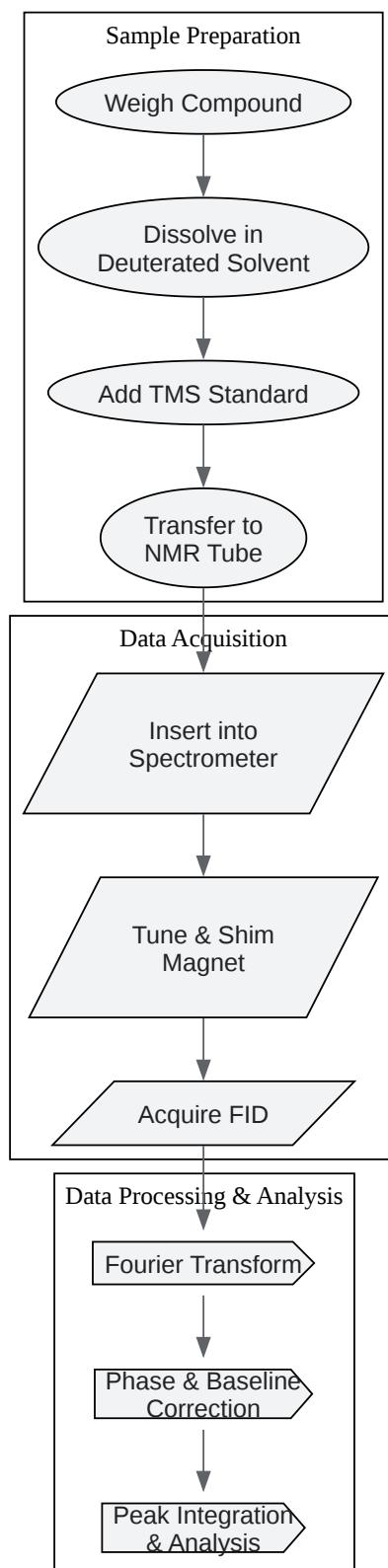
An In-Depth Technical Guide to the Spectroscopic Characterization of **1-isopropyl-1H-imidazole-4-carboxylic acid**

Authored by: A Senior Application Scientist Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. **1-isopropyl-1H-imidazole-4-carboxylic acid** ($C_7H_{10}N_2O_2$), a substituted imidazole, represents a class of heterocyclic compounds with significant potential in medicinal chemistry, owing to the prevalence of the imidazole motif in numerous biologically active molecules.^[1] This guide provides a comprehensive analysis of the core spectroscopic techniques required to characterize this specific molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is structured not as a rigid template, but as a dynamic guide that delves into the causality behind experimental choices and data interpretation. For researchers, scientists, and drug development professionals, a thorough understanding of these spectroscopic signatures is paramount for confirming synthesis, assessing purity, and understanding the molecule's electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei


NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. We will examine both ¹H (proton) and ¹³C NMR data.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a map of the hydrogen atoms within a molecule, revealing how many different types of protons exist and how they are related to their neighbors.

A robust protocol is essential for acquiring high-quality, reproducible data.

- **Sample Preparation:** Accurately weigh ~5-10 mg of **1-isopropyl-1H-imidazole-4-carboxylic acid** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).
- **Spectrometer Setup:** Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
- **Data Acquisition:** The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard ¹H pulse program is then executed to acquire the Free Induction Decay (FID).
- **Data Processing:** A Fourier transform is applied to the FID to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak identification.

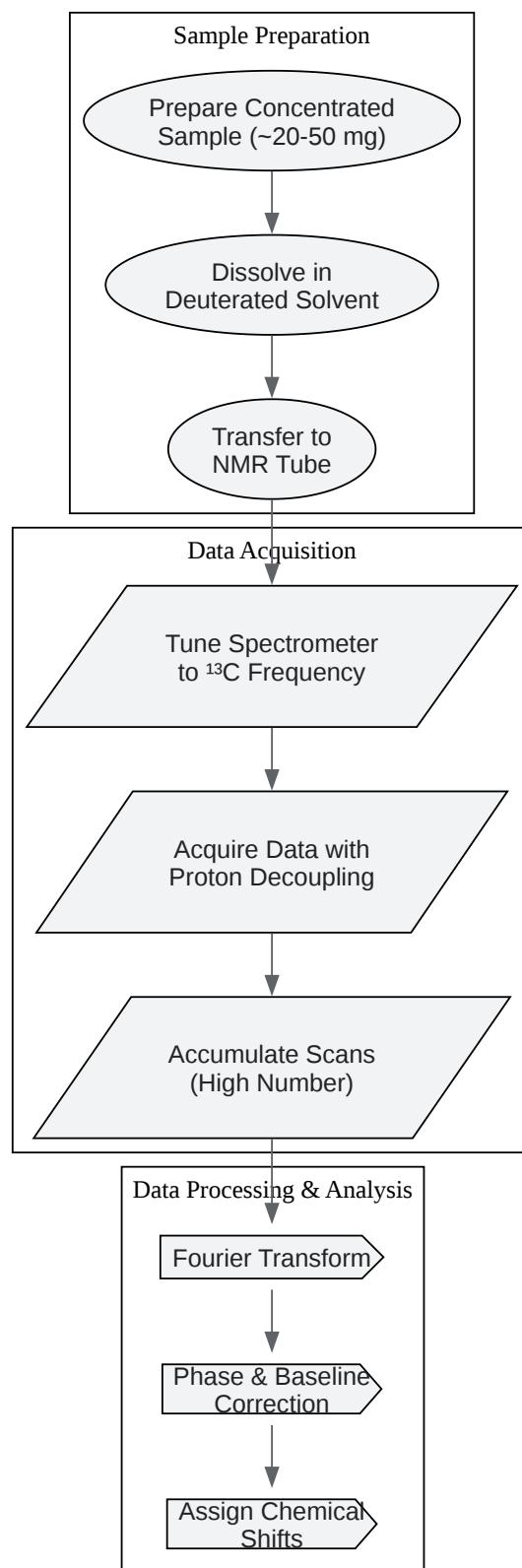
[Click to download full resolution via product page](#)

Caption: Standard workflow for acquiring a ^1H NMR spectrum.

The structure of **1-isopropyl-1H-imidazole-4-carboxylic acid** suggests five distinct proton signals. The expected chemical shifts are influenced by the electronic environment of the imidazole ring and the electron-withdrawing carboxylic acid group.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	J (Hz)	Rationale
H-a (Imidazole C2-H)	~7.7 - 8.0	Singlet (s)	1H	N/A	Proton on a carbon between two nitrogen atoms is highly deshielded.
H-b (Imidazole C5-H)	~7.5 - 7.8	Singlet (s)	1H	N/A	Aromatic proton adjacent to the carboxylic acid group.
H-c (Isopropyl CH)	~4.4 - 4.7	Septet (sept)	1H	~6.8	Methine proton split by six equivalent methyl protons. Deshielded by direct attachment to the imidazole nitrogen.
H-d (Isopropyl CH ₃)	~1.4 - 1.6	Doublet (d)	6H	~6.8	Six equivalent methyl protons split by the single methine proton.

H-e					Highly deshielded acidic proton, often broad
(Carboxylic Acid OH)	-12.0 - 13.0	Broad Singlet (br s)	1H	N/A	due to hydrogen bonding and chemical exchange. [2]



Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, making it an invaluable tool for confirming the molecular framework.

The protocol is similar to ¹H NMR, but requires a greater number of scans due to the low natural abundance of the ¹³C isotope (~1.1%).

- Sample Preparation: A more concentrated sample (~20-50 mg in ~0.7 mL of solvent) is typically used.
- Spectrometer Setup: The instrument is tuned to the ¹³C frequency.
- Data Acquisition: A proton-decoupled pulse sequence is standard, which results in a spectrum where all carbon signals appear as singlets. This simplifies the spectrum and improves the signal-to-noise ratio. A significantly larger number of scans are accumulated compared to ¹H NMR.
- Data Processing: Fourier transform, phasing, and baseline correction are performed as with ¹H NMR.

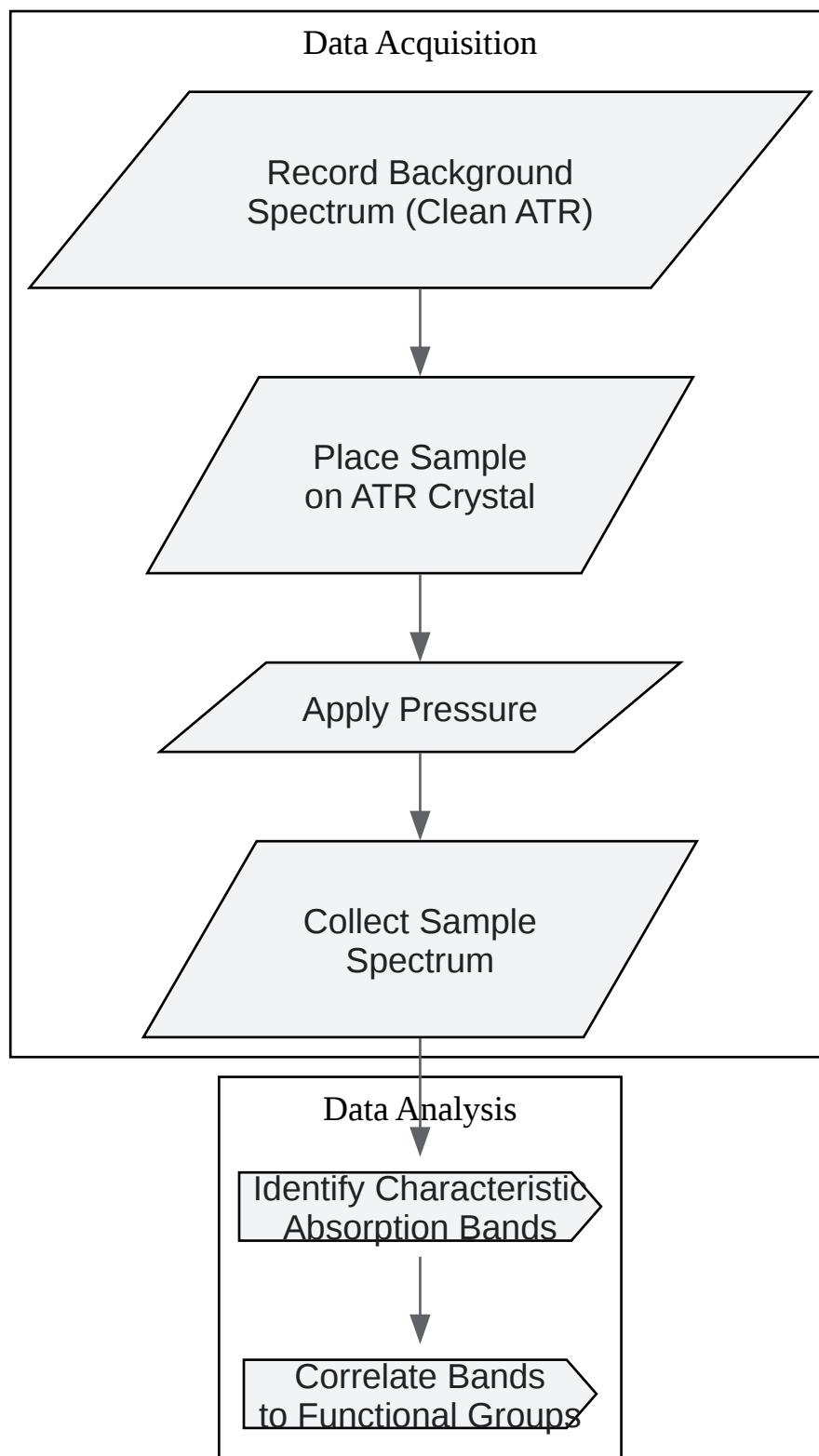
[Click to download full resolution via product page](#)

Caption: Standard workflow for acquiring a ^{13}C NMR spectrum.

The molecule has six unique carbon environments. The chemical shifts are predicted based on known values for imidazole, carboxylic acid, and alkyl functional groups.[3][4]

Carbon Assignment	Predicted δ (ppm)	Rationale
C=O (Carboxylic Acid)	~165 - 185	Carbonyl carbons are significantly deshielded and appear far downfield.[2]
C2 (Imidazole)	~135 - 140	Carbon atom situated between two electronegative nitrogen atoms.
C4 (Imidazole)	~125 - 135	Quaternary carbon attached to the carboxylic acid group.
C5 (Imidazole)	~118 - 125	Aromatic CH carbon.
CH (Isopropyl)	~48 - 55	Aliphatic carbon directly attached to a nitrogen atom.
CH ₃ (Isopropyl)	~20 - 25	Equivalent aliphatic methyl carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups


IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Modern FTIR spectrometers often use an ATR accessory, which simplifies sample handling.

- Instrument Background: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is collected to subtract atmospheric and instrument-related absorptions.

- Sample Application: A small amount of the solid **1-isopropyl-1H-imidazole-4-carboxylic acid** powder is placed directly onto the ATR crystal.
- Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed for characteristic absorption bands.

[Click to download full resolution via product page](#)

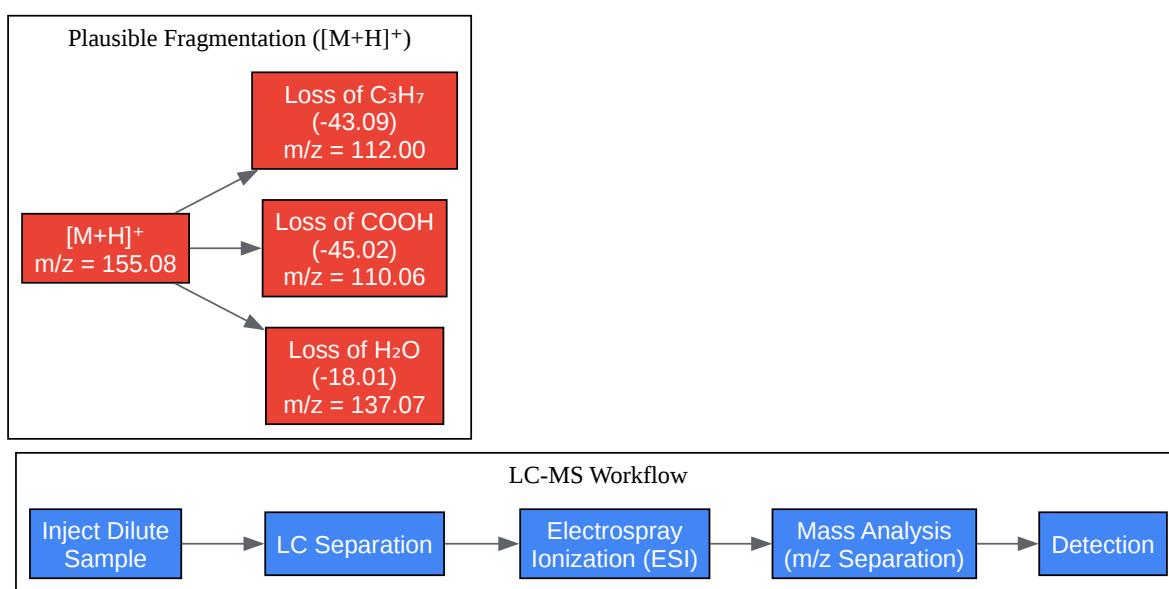
Caption: Workflow for acquiring an ATR-FTIR spectrum.

Data Interpretation and Key Absorptions

The IR spectrum of a carboxylic acid is highly characteristic due to the presence of both hydroxyl (-OH) and carbonyl (C=O) groups.[5][6]

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity/Shape	Functional Group
O-H Stretch	2500 - 3300	Very Broad, Strong	Carboxylic Acid O-H
C-H Stretch (sp ³)	2850 - 3000	Medium	Isopropyl C-H
C=O Stretch	1700 - 1725	Strong, Sharp	Carboxylic Acid C=O
C=N / C=C Stretch	1500 - 1650	Medium-Strong	Imidazole Ring
C-O Stretch	1210 - 1320	Strong	Carboxylic Acid C-O

The most telling feature is the extremely broad O-H stretching band that spans from ~3300 cm⁻¹ down to ~2500 cm⁻¹, often obscuring the C-H stretches.[2][7] This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.[5] The intense C=O stretch around 1710 cm⁻¹ further confirms the carboxylic acid functionality.[2]


Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is the method of choice.

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- LC Separation (Optional but Recommended): Inject the sample into an HPLC system to purify it from non-volatile salts or minor impurities before it enters the mass spectrometer.
- Ionization (ESI): The sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., $[M+H]^+$ in positive ion mode or $[M-H]^-$ in negative ion mode) are formed.
- Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

[Click to download full resolution via product page](#)

Caption: LC-MS workflow and potential fragmentation pathways.

Data Interpretation

The molecular weight of **1-isopropyl-1H-imidazole-4-carboxylic acid** is 154.17 g/mol .

- Parent Ion: In positive ion mode ESI, the primary ion observed would be the protonated molecule, $[M+H]^+$, at an m/z of approximately 155.08. In negative ion mode, the deprotonated molecule, $[M-H]^-$, would be seen at m/z 153.06. High-resolution mass spectrometry (HRMS) could confirm the elemental formula ($C_7H_{11}N_2O_2$ for the $[M+H]^+$ ion) with high accuracy.
- Fragmentation Pattern: Tandem MS (MS/MS) experiments can induce fragmentation to probe the structure. Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the entire carboxyl group (-45 Da).^{[8][9]} Another likely fragmentation would be the cleavage of the isopropyl group.

Ion	Formula	m/z (Positive Mode)	Description
$[M+H]^+$	$C_7H_{11}N_2O_2^+$	155.08	Protonated molecular ion
$[M-H_2O+H]^+$	$C_7H_9N_2O^+$	137.07	Loss of water from the carboxylic acid
$[M-COOH+H]^+$	$C_6H_{10}N_2^+$	110.06	Loss of the carboxylic acid group

Conclusion

The structural confirmation of **1-isopropyl-1H-imidazole-4-carboxylic acid** is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. 1H and ^{13}C NMR provide an unambiguous map of the carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of the key carboxylic acid and imidazole functional groups, with its characteristic broad O-H stretch being a primary identifier. Finally, mass spectrometry confirms the molecular weight and elemental composition, lending finality to the structural assignment. Together, these techniques form a self-validating system, providing the

robust and reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications.
- ChemicalBook. 1H-Imidazole-4-carboxylic acid,1-propyl-(9CI)(149096-35-5) 1H NMR.
- ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- ChemicalBook. 1H-Imidazole-4-carboxylic acid synthesis.
- ResearchGate. H- / 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- PubChem. **1-isopropyl-1H-imidazole-4-carboxylic acid.**
- Sigma-Aldrich. 1-h-imidazole-4-carboxylic acid.
- Google Patents. CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Millersville University. Table of Characteristic IR Absorptions.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ChemicalBook. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR.
- Chemsoc. **1-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID.**
- MedChemExpress. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
- PubMed. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
- Organic Chemistry Portal. Imidazole synthesis.
- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.
- National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.
- Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
- ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. echemi.com [echemi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [1-isopropyl-1H-imidazole-4-carboxylic acid spectroscopic data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3030547#1-isopropyl-1h-imidazole-4-carboxylic-acid-spectroscopic-data\]](https://www.benchchem.com/product/b3030547#1-isopropyl-1h-imidazole-4-carboxylic-acid-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com